An In-depth Technical Guide to 4-methylideneoxolan-3-ol: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-methylideneoxolan-3-ol: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-methylideneoxolan-3-ol, a functionalized tetrahydrofuran derivative with significant potential in drug discovery and development. While not extensively documented under this specific nomenclature, its structural motif is of considerable interest to medicinal chemists. This document will elucidate its chemical identity, explore synthetic strategies, discuss its physicochemical properties, and delve into its applications as a versatile scaffold and potential bioisostere. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: Defining the Molecule
4-methylideneoxolan-3-ol, systematically named 4-methylene-tetrahydrofuran-3-ol, is a heterocyclic organic compound. The core of this molecule is an oxolane (tetrahydrofuran) ring, a five-membered heterocycle containing one oxygen atom. This scaffold is prevalent in a vast array of natural products and pharmacologically active compounds. The defining features of the title compound are a hydroxyl (-OH) group at the 3-position and an exocyclic methylene (=CH₂) group at the 4-position of the oxolane ring.
Molecular Structure:
Caption: Molecular structure of 4-methylideneoxolan-3-ol.
Due to its specific substitution pattern, 4-methylideneoxolan-3-ol is a chiral molecule, existing as (R) and (S) enantiomers. The stereochemistry of the hydroxyl group significantly influences its biological activity and interaction with chiral environments such as enzyme active sites and receptors.
While a dedicated CAS number for 4-methylideneoxolan-3-ol is not readily found in major chemical databases, its saturated analog, 4-Methyl-tetrahydro-furan-3-ol , is well-documented with CAS Number 29848-42-8 [1]. The study of this and other functionalized oxolanes provides a valuable framework for understanding the potential of the title compound.
The Oxolane Scaffold: A Privileged Structure in Drug Discovery
The tetrahydrofuran (oxolane) ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in biologically active molecules stems from a combination of favorable properties:
-
Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The hydroxyl group in 4-methylideneoxolan-3-ol can act as both a hydrogen bond donor and acceptor.
-
Improved Solubility: The polar nature of the ether and hydroxyl functionalities can enhance the aqueous solubility of drug candidates, a critical parameter for bioavailability.
-
Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Three-Dimensional Diversity: The non-planar, puckered conformation of the oxolane ring allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional pharmacophores.
Bioisosterism: The Role of Functionalized Oxolanes
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design[2][3]. Functionalized oxolanes, such as 4-methylideneoxolan-3-ol, can serve as bioisosteres for other chemical motifs, offering a strategy to modulate a molecule's properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics[4][5][6]. For instance, the oxolane ring can be a bioisosteric replacement for carbocyclic rings or other heterocyclic systems to fine-tune lipophilicity and polarity.
Caption: Bioisosteric replacement strategy using the oxolane scaffold.
Synthesis of Functionalized Oxolanes
While a specific, optimized synthesis for 4-methylideneoxolan-3-ol is not prominently described in the literature, its synthesis can be envisioned through established methodologies for the preparation of functionalized tetrahydrofurans. General strategies often involve cyclization reactions of appropriately substituted acyclic precursors.
General Synthetic Approaches
The synthesis of substituted tetrahydrofurans can be achieved through various routes, including:
-
Intramolecular Cyclization of Diols: The acid-catalyzed dehydration of 1,4-diols is a classic method for forming the tetrahydrofuran ring[7].
-
Oxa-Michael Addition: Intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated system can efficiently construct the oxolane ring.
-
Reductive Cyclization: Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones is a modern approach to chiral tetrahydrofurans[8].
-
Cascade Reactions: Multi-step, one-pot cascade reactions starting from readily available materials like 2,5-dimethylfuran can lead to functionalized tetrahydrofuran derivatives[9][10].
Plausible Synthetic Route to 4-methylideneoxolan-3-ol
A plausible synthetic pathway to 4-methylideneoxolan-3-ol could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for 4-methylideneoxolan-3-ol.
Detailed Protocol (Hypothetical):
A potential, though not experimentally verified, protocol could be adapted from known syntheses of related structures. For instance, a strategy could involve the base-mediated cyclization of a suitably protected 1,2-epoxy-5-en-4-ol derivative.
Step 1: Epoxidation An appropriate homoallylic alcohol would be subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide.
Step 2: Intramolecular Cyclization Treatment of the epoxy alcohol with a suitable base (e.g., sodium hydride) would induce an intramolecular ring-opening of the epoxide by the hydroxyl group, forming the tetrahydrofuran ring.
Step 3: Introduction of the Methylene Group The resulting primary alcohol could be oxidized to an aldehyde, followed by a Wittig reaction to install the exocyclic methylene group.
Step 4: Deprotection Removal of any protecting groups would yield the final product, 4-methylideneoxolan-3-ol.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-methylideneoxolan-3-ol is scarce. However, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 4-methylideneoxolan-3-ol
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₈O₂ | Based on molecular structure |
| Molecular Weight | 100.12 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Typical for small, functionalized organic molecules |
| Boiling Point | Estimated 150-170 °C | Higher than non-hydroxylated analogs due to hydrogen bonding |
| Solubility | Soluble in water and polar organic solvents | Due to the presence of the hydroxyl and ether groups |
| LogP | Estimated 0.5 - 1.5 | Moderately lipophilic, suitable for drug-like molecules |
Predicted Spectroscopic Data
The structural features of 4-methylideneoxolan-3-ol would give rise to characteristic signals in various spectroscopic analyses.
¹H NMR Spectroscopy (Predicted in CDCl₃):
-
δ 5.0-5.2 ppm (2H, multiplet): Protons of the exocyclic methylene group (=CH₂).
-
δ 4.0-4.5 ppm (1H, multiplet): Proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 3.5-4.0 ppm (2H, multiplet): Protons on the carbon adjacent to the ring oxygen (O-CH₂).
-
δ 2.0-3.0 ppm (2H, multiplet): Protons on the remaining ring carbons.
-
Variable ppm (1H, broad singlet): Hydroxyl proton (-OH).
¹³C NMR Spectroscopy (Predicted in CDCl₃):
-
δ 140-150 ppm: Quaternary carbon of the methylene group (=C).
-
δ 105-115 ppm: Terminal carbon of the methylene group (=CH₂).
-
δ 70-80 ppm: Carbon bearing the hydroxyl group (CH-OH).
-
δ 65-75 ppm: Carbon adjacent to the ring oxygen (O-CH₂).
-
δ 30-40 ppm: Remaining ring carbons.
Infrared (IR) Spectroscopy (Predicted):
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3080 cm⁻¹: C-H stretching of the vinylidene group.
-
~1650 cm⁻¹: C=C stretching of the methylene group.
-
~1100 cm⁻¹: C-O stretching of the ether linkage.
Applications in Drug Development
The 4-methylideneoxolan-3-ol scaffold, and functionalized oxolanes in general, are of significant interest in drug discovery due to their potential to impart favorable pharmacological properties.
As a Scaffold for Bioactive Molecules
The functional groups of 4-methylideneoxolan-3-ol—the hydroxyl group and the methylene group—provide handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. The hydroxyl group can be derivatized to form esters, ethers, or carbamates, while the double bond can undergo various addition reactions.
Potential Therapeutic Areas
While there are no specific drugs based on the 4-methylideneoxolan-3-ol scaffold currently on the market, related heterocyclic structures are found in a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs[11][12]. The unique three-dimensional structure and hydrogen bonding capabilities of this scaffold make it an attractive starting point for the design of novel inhibitors of enzymes or receptor antagonists.
Conclusion
4-methylideneoxolan-3-ol represents a promising, albeit under-explored, molecular scaffold for medicinal chemistry and drug development. Its combination of a privileged oxolane ring with versatile functional groups for further derivatization makes it an attractive building block for the synthesis of novel bioactive compounds. By leveraging established synthetic methodologies for functionalized tetrahydrofurans and the principles of bioisosterism, researchers can unlock the potential of this and related scaffolds to address challenges in drug discovery and develop next-generation therapeutics. Further investigation into the synthesis, properties, and biological activities of 4-methylideneoxolan-3-ol is warranted to fully realize its potential in the pharmaceutical sciences.
References
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Wikipedia. (2023). Bioisostere. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210.
- Alvarez-Manzaneda, E. J., et al. (2006). A new cerium(IV) ammonium nitrate-mediated cyclization of 1,n-diols. Synlett, (11), 1756-1758.
- Fujita, S., Shibuya, M., & Yamamoto, Y. (2017). Transition-Metal-Free Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes. Synthesis, 49(18), 4199-4204.
- Zhang, Z., et al. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME.
- de Souza, R. O. M. A., et al. (2019). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry, 21(10), 2735-2743.
- Goel, R. K., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 87(6), e298.
- Bose, D. S., & Kumar, R. K. (2009). Therapeutic potential of oxadiazole or furadiazole containing compounds. Journal of Chemical and Pharmaceutical Research, 1(1), 136-146.
Sources
- 1. 4-Methyl-tetrahydro-furan-3-ol | 29848-42-8 [sigmaaldrich.com]
- 2. ctppc.org [ctppc.org]
- 3. Bioisostere - Wikipedia [en.wikipedia.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. scispace.com [scispace.com]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
